molecular formula C9H12N2O B2702508 2-(2-Methylphenyl)acetohydrazide CAS No. 57676-52-5

2-(2-Methylphenyl)acetohydrazide

Cat. No.: B2702508
CAS No.: 57676-52-5
M. Wt: 164.208
InChI Key: PXIBBWCIWDKIOP-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)acetohydrazide is an organic compound with the molecular formula C9H12N2O It is a hydrazide derivative, characterized by the presence of a hydrazide functional group attached to a 2-methylphenylacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)acetohydrazide typically involves the reaction of 2-methylphenylacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative, followed by purification through recrystallization or other suitable methods .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can result in a variety of substituted hydrazide derivatives.

Scientific Research Applications

2-(2-Methylphenyl)acetohydrazide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with various biomolecules, potentially inhibiting or modifying their function. This interaction can lead to the modulation of biological pathways, contributing to its observed biological activities. Further research is needed to fully elucidate the detailed mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylphenyl)acetic acid: The precursor to 2-(2-Methylphenyl)acetohydrazide, used in similar synthetic applications.

    2-(2-Methylphenyl)acetohydrazone: A related compound with a hydrazone functional group, exhibiting different chemical properties.

    2-(2-Methylphenyl)acetohydrazine: Another derivative with potential biological activities.

Uniqueness

This compound is unique due to its specific hydrazide functional group, which imparts distinct reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis, and its potential therapeutic applications set it apart from similar compounds .

Properties

IUPAC Name

2-(2-methylphenyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-4-2-3-5-8(7)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIBBWCIWDKIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57676-52-5
Record name 2-(2-methylphenyl)acetohydrazide
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